2,3'-Bicarbazole
Overview
Description
2,3’-Bicarbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability 2,3’-Bicarbazole consists of two carbazole units linked at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bicarbazole typically involves the coupling of two carbazole units. One common method is the oxidative coupling of carbazole using oxidizing agents such as silver oxide or potassium permanganate in an acetone medium . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: Industrial production of 2,3’-Bicarbazole may involve large-scale oxidative coupling reactions. The choice of oxidizing agents and reaction conditions is optimized to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3’-Bicarbazole undergoes various chemical reactions, including:
Oxidation: Oxidative coupling reactions to form higher oligomers or polymers.
Reduction: Reduction reactions to modify the electronic properties of the compound.
Substitution: Electrophilic substitution reactions to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Silver oxide, potassium permanganate in acetone.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of higher oligomers or polymers.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
2,3’-Bicarbazole has found applications in various scientific research fields:
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism of action of 2,3’-Bicarbazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can interact with specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3,3’-Bicarbazole: Similar structure but different linkage positions, leading to distinct electronic properties.
Indolo[2,3-a]carbazole: Contains an indole unit fused to the carbazole, exhibiting unique biological activities.
9,9’-Bicarbazyl: Formed through oxidative coupling at the 9 positions, used in different applications.
Uniqueness of 2,3’-Bicarbazole: 2,3’-Bicarbazole’s unique linkage at the 2 and 3 positions imparts distinct electronic and structural properties, making it suitable for specific applications in optoelectronics and medicinal chemistry.
Properties
IUPAC Name |
2-(9H-carbazol-3-yl)-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-16(14-24(19)26-21)15-10-12-23-20(13-15)18-6-2-4-8-22(18)25-23/h1-14,25-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOFHQPCBPIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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